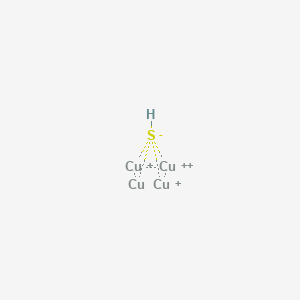

mu4-sulfido-quadro-tetracopper(4Cu--Cu)(3+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mu4-sulfido-quadro-tetracopper(3+) is a mu4-sulfido-quadro-tetracopper.

Aplicaciones Científicas De Investigación

Enzymatic Function and Modeling

The μ₄-sulfido-quadro-tetracopper complex has been closely studied for its resemblance to the active site in nitrous oxide reductase, an enzyme responsible for the reduction of nitrous oxide (N₂O) to dinitrogen (N₂). Research indicates that synthetic models of this complex can provide valuable insights into the enzyme's mechanism, highlighting its potential for reducing greenhouse gases like N₂O. A mu-sulfido-tetracopper active site in the enzyme nitrous oxide reductase converts N₂O to N₂, a process thought to involve mu-1,3 coordination of N₂O to two Cu(I) ions. A study developed a synthetic model featuring a mixed valent Cu(II)Cu(I)₂ cluster bridged by disulfide, demonstrating its ability to mimic the enzyme's function by converting N₂O to N₂. Computational analysis supports this mechanism, offering a valuable model for understanding and potentially mitigating greenhouse gas emissions (Bar-Nahum et al., 2009).

Structural Studies and Cluster Properties

Structural studies of mu₄-sulfido and mu₃-thiolato coordination in multicopper(I) clusters provide insights into the complex geometries and potential functionalities of these clusters. For instance, a copper(I) complex with a novel N₂S thiol ligand transformed into a multicopper(I) cluster, displaying an interesting mu₄-sulfido and mu₃-thiolato coordination. This structure has been compared to other cuprous thiolato/sulfido clusters, including those observed in nitrous oxide reductase, an enzyme that also utilizes a multicopper site for its catalytic activity (Lee et al., 2006).

Catalytic Insights and Bonding Descriptions

Understanding the catalytic mechanisms and bonding descriptions of mu₄-sulfido-bridged tetranuclear Cu(Z) clusters is crucial for comprehending their role in enzymatic functions and potential industrial applications. For example, the Cu(Z) cluster in nitrous oxide reductase (N₂OR) binds N₂O and facilitates its reduction to N₂, a process of significant environmental relevance. Spectroscopic studies combined with density functional calculations have shed light on the bonding and electronic structures of these clusters, revealing details about their ground states and the interactions between the copper atoms and the bridging sulfur. This knowledge is fundamental in exploring the clusters' reactivity and their potential applications in catalysis and environmental remediation (Chen et al., 2002).

Propiedades

Nombre del producto |

mu4-sulfido-quadro-tetracopper(4Cu--Cu)(3+) |

|---|---|

Fórmula molecular |

Cu4HS+3 |

Peso molecular |

287.3 g/mol |

Nombre IUPAC |

copper;copper;copper(1+);sulfanide |

InChI |

InChI=1S/4Cu.H2S/h;;;;1H2/q;2*+1;+2;/p-1 |

Clave InChI |

BLDUJKGVAFLGEM-UHFFFAOYSA-M |

SMILES canónico |

[SH-].[Cu].[Cu+].[Cu+].[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)